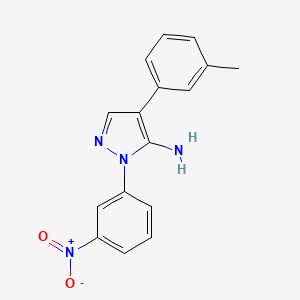![molecular formula C16H20N4O6 B1224384 3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester](/img/structure/B1224384.png)
3,5-Dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-4-isoxazolecarboxylic acid [2-(4-amino-1-methyl-2,6-dioxo-3-propyl-5-pyrimidinyl)-2-oxoethyl] ester is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Rearrangements
One aspect of research on this compound involves chemical reactions and rearrangements. Kim (1986) studied the treatment of related compounds under various conditions, leading to the formation of multiple products through rearrangement processes (Kim, 1986).
Formation of Derivatives and Intermediates
The compound serves as a basis for the synthesis of various derivatives. Bitha et al. (1988) demonstrated the cyclocondensation of related pyrimidinones with specific agents to form novel esters, showcasing the compound's role in forming structurally unique intermediates (Bitha, Hlavka, & Lin, 1988).
Enzymatic Reactions and Stereochemistry
The compound's derivatives were used in enzymatic reactions to study stereoselectivity. Sobolev et al. (2002) synthesized variants of the compound and observed their hydrolysis by Candida rugosa lipase, contributing to the understanding of enantioselective reactions (Sobolev et al., 2002).
Synthesis of Isoxazolecarboxylates
Research by Schenone et al. (1991) focused on synthesizing isoxazolecarboxylates from related compounds, highlighting the versatility of this chemical structure in forming diverse esters (Schenone, Fossa, & Menozzi, 1991).
Polyamide Synthesis
Another application is in the synthesis of polyamides, where derivatives of the compound were used. Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine, showing the compound's utility in polymer chemistry (Hattori & Kinoshita, 1979).
Molecular Structure and Aggregation
Nagarajaiah and Begum (2014) conducted studies on structural modifications leading to changes in supramolecular aggregation, providing insights into the conformational features of related compounds (Nagarajaiah & Begum, 2014).
Eigenschaften
Molekularformel |
C16H20N4O6 |
|---|---|
Molekulargewicht |
364.35 g/mol |
IUPAC-Name |
[2-(4-amino-1-methyl-2,6-dioxo-3-propylpyrimidin-5-yl)-2-oxoethyl] 3,5-dimethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H20N4O6/c1-5-6-20-13(17)12(14(22)19(4)16(20)24)10(21)7-25-15(23)11-8(2)18-26-9(11)3/h5-7,17H2,1-4H3 |
InChI-Schlüssel |
AAHZIIKQJCMENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)C2=C(ON=C2C)C)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1224301.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzenesulfonamide](/img/structure/B1224302.png)
![1-[5-(2-Furanylmethylamino)-3-phenyl-1,2,4-triazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B1224303.png)

![1-[2-(2-Chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B1224306.png)
![N-(3-dibenzofuranyl)-2-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]benzamide](/img/structure/B1224307.png)
![N,N-diethyl-2-[(4-fluorophenyl)methylthio]-1,3-benzoxazole-5-sulfonamide](/img/structure/B1224308.png)
![2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4,5-diphenyl-2-thiazolyl)acetamide](/img/structure/B1224309.png)


![2-[[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio]acetic acid (4-acetamidophenyl) ester](/img/structure/B1224318.png)
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1224321.png)
![(E)-3-(2-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1224323.png)
![N-(4-chlorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1224324.png)